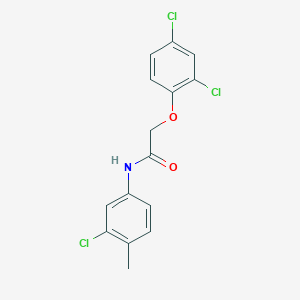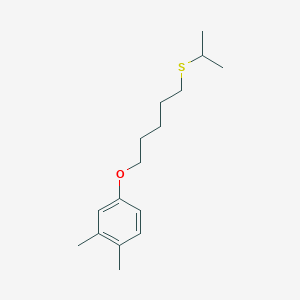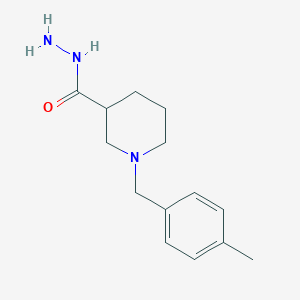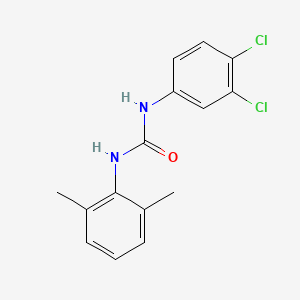![molecular formula C14H17BrN2O B3846347 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole](/img/structure/B3846347.png)
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole
Vue d'ensemble
Description
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 by Pfizer as a potential therapeutic agent for obesity and metabolic disorders. However, its use as a research tool has been more prominent due to its ability to selectively block the effects of cannabinoids on the central nervous system.
Mécanisme D'action
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system. By binding to the receptor, this compound prevents the activation of downstream signaling pathways that are involved in the modulation of pain, appetite, and mood. This mechanism of action has been well-characterized and has contributed to the widespread use of this compound as a research tool.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the effects of cannabinoids on the central nervous system. This has been shown to have a wide range of effects, including the modulation of pain, appetite, and mood. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which has led to its use in studies on anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole in laboratory experiments is its selectivity for the CB1 receptor. This allows researchers to selectively block the effects of cannabinoids on the central nervous system without affecting other signaling pathways. Additionally, this compound has been well-characterized, and its mechanism of action is well-understood, which makes it a reliable research tool.
However, there are also limitations to the use of this compound in laboratory experiments. One of the main limitations is its relatively short half-life, which can make it difficult to study long-term effects. Additionally, the effects of this compound may be influenced by factors such as dose and route of administration, which can complicate experimental design.
Orientations Futures
There are several potential future directions for research on 1-[5-(4-bromophenoxy)pentyl]-1H-imidazole. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism. This compound has been shown to have potential therapeutic effects in obesity and metabolic disorders, and further research in this area could lead to the development of novel treatments.
Another potential area of research is the role of the endocannabinoid system in the modulation of pain. This compound has been shown to block the effects of cannabinoids on pain, and further research in this area could lead to the development of new pain medications.
Overall, the use of this compound as a research tool has contributed significantly to our understanding of the endocannabinoid system and its role in various physiological processes. Ongoing research in this area has the potential to lead to the development of novel therapeutics for a wide range of diseases and disorders.
Applications De Recherche Scientifique
1-[5-(4-bromophenoxy)pentyl]-1H-imidazole has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to block the effects of cannabinoids on the central nervous system, including the modulation of pain, appetite, and mood. This has led to its use in studies on drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
1-[5-(4-bromophenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJDPJSNMLXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![N,N'-bis[3-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3846274.png)
![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)



![1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B3846323.png)


![4-[3-(2-methoxyphenoxy)propyl]morpholine](/img/structure/B3846335.png)
![1-iodo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B3846340.png)
